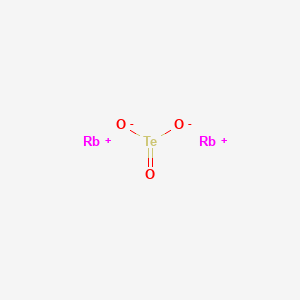
Dirubidium tellurium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dirubidium tellurium trioxide (Rb2TeO3) is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the tellurite family, which includes a variety of other tellurium-containing compounds. Dirubidium tellurium trioxide is of particular interest due to its potential applications in various fields, including materials science and biomedicine.
Mechanism Of Action
The mechanism of action of dirubidium tellurium trioxide is not fully understood. However, studies have suggested that this compound may exert its effects by inducing oxidative stress and disrupting cellular signaling pathways.
Biochemical And Physiological Effects
Dirubidium tellurium trioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal species. Additionally, dirubidium tellurium trioxide has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of using dirubidium tellurium trioxide in laboratory experiments is its unique properties, which make it a promising candidate for use in a variety of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on dirubidium tellurium trioxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in biomedicine. Finally, the development of new applications for dirubidium tellurium trioxide in materials science and other fields is an area of ongoing research.
Synthesis Methods
Dirubidium tellurium trioxide can be synthesized using a variety of methods, including solid-state reactions and solution-based methods. One commonly used method involves mixing rubidium hydroxide and tellurium dioxide in water at high temperatures. The resulting mixture is then cooled and filtered to obtain the pure compound.
Scientific Research Applications
Dirubidium tellurium trioxide has been extensively studied for its potential applications in various scientific fields. In materials science, this compound has been shown to exhibit unique optical and electrical properties, making it a promising candidate for use in optoelectronic devices. In biomedicine, dirubidium tellurium trioxide has been studied for its potential use as an antimicrobial agent and for its ability to inhibit the growth of cancer cells.
properties
CAS RN |
15885-40-2 |
|---|---|
Product Name |
Dirubidium tellurium trioxide |
Molecular Formula |
O3Rb2Te |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
rubidium(1+);tellurite |
InChI |
InChI=1S/H2O3Te.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
InChI Key |
RLAZQMJDEQEFPZ-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Canonical SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Other CAS RN |
15885-40-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



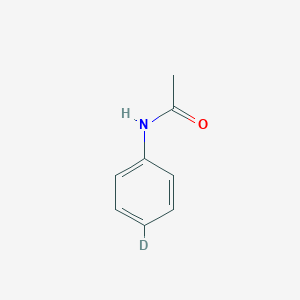
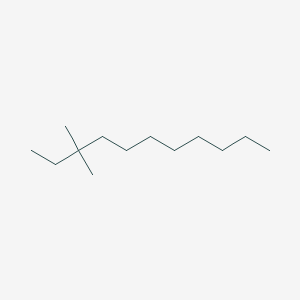
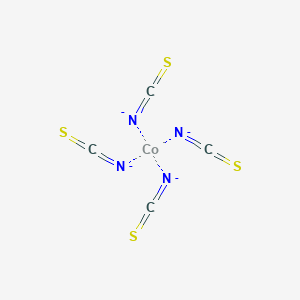
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
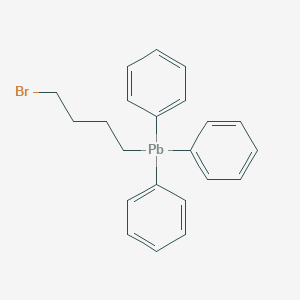

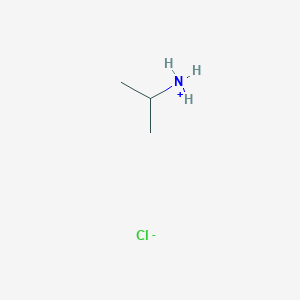
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
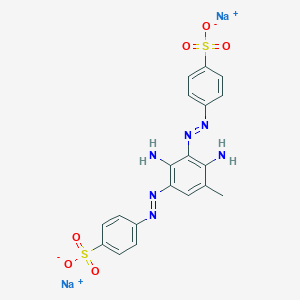
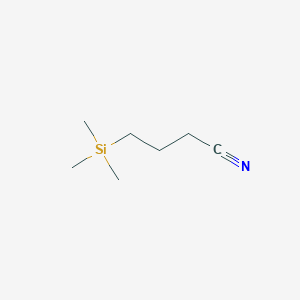
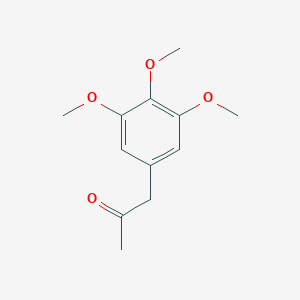
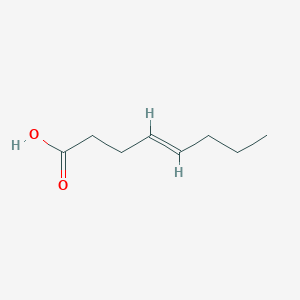
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
